6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone
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Overview
Description
6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a benzoxazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazolone core, followed by the introduction of the piperazine ring and the fluorophenyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring play crucial roles in binding to target proteins or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol
- 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Methyl-4(3h)-Quinazolinone
Uniqueness
Compared to similar compounds, 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone stands out due to its unique combination of structural features, which contribute to its diverse chemical reactivity and potential applications. The presence of the benzoxazolone core, in particular, imparts distinct biological activities and chemical properties that are not observed in other related compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
124673-99-0 |
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Molecular Formula |
C22H26FN3O3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-[4-[4-(4-fluorophenyl)piperazin-1-yl]-1-hydroxybutyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H26FN3O3/c1-24-19-9-4-16(15-21(19)29-22(24)28)20(27)3-2-10-25-11-13-26(14-12-25)18-7-5-17(23)6-8-18/h4-9,15,20,27H,2-3,10-14H2,1H3 |
InChI Key |
WTAYUNRBHUKMGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(CCCN3CCN(CC3)C4=CC=C(C=C4)F)O)OC1=O |
Origin of Product |
United States |
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